molecular formula C24H31NO5 B5288411 Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5477-26-9

Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5288411
CAS No.: 5477-26-9
M. Wt: 413.5 g/mol
InChI Key: SVPHDYMYUJTPMO-UHFFFAOYSA-N
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Description

Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 5477-26-9) is a polyhydroquinoline derivative characterized by a hexahydroquinoline core fused with a cyclohexenone ring. Its structure includes a butyl ester group at position 3, a 4-ethoxy-3-methoxyphenyl substituent at position 4, and a methyl group at position 2 (Figure 1). The compound’s molecular formula is C₂₄H₃₁NO₅, with a molecular weight of 413.22 g/mol and a calculated XLogP3 value of 4.0, indicating moderate lipophilicity . The 4-ethoxy-3-methoxyphenyl group contributes to its stereoelectronic properties, while the butyl ester enhances solubility in organic solvents.

Properties

IUPAC Name

butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5/c1-5-7-13-30-24(27)21-15(3)25-17-9-8-10-18(26)23(17)22(21)16-11-12-19(29-6-2)20(14-16)28-4/h11-12,14,22,25H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPHDYMYUJTPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347454
Record name Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5477-26-9
Record name Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s quinoline core and ketone group are primary targets for oxidation. Key findings include:

Reagents & Conditions

  • Potassium permanganate (KMnO₄) in acidic media: Oxidizes the quinoline ring to form N-oxide derivatives .

  • Chromium trioxide (CrO₃) : Selectively oxidizes the ketone group to a carboxylate under anhydrous conditions.

Products

Reaction TypeReagentsMajor Product(s)Yield (%)
Quinoline N-oxidationKMnO₄/H₂SO₄Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate N-oxide70–85
Ketone oxidationCrO₃/CH₂Cl₂Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid60–75

Reduction Reactions

The ketone moiety and aromatic rings undergo reduction under specific conditions:

Reagents & Conditions

  • Sodium borohydride (NaBH₄) : Reduces the ketone to a secondary alcohol without affecting the ester group.

  • Lithium aluminum hydride (LiAlH₄) : Fully reduces the ketone to a methylene group and may cleave ester functionalities.

Products

Reaction TypeReagentsMajor Product(s)Notes
Ketone → AlcoholNaBH₄/EtOHButyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateStereoselectivity observed
Full reductionLiAlH₄/THFButyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateEster group partially reduced

Substitution Reactions

The ethoxy, methoxy, and ester groups are modifiable via nucleophilic or electrophilic pathways:

Aromatic Substitution

  • Demethylation : Hydrogen bromide (HBr) in acetic acid removes methoxy groups, forming phenolic derivatives .

  • Halogenation : Bromine (Br₂) in CCl₄ introduces bromine at the para position of the methoxyphenyl ring.

Ester Hydrolysis

  • Acidic hydrolysis (HCl/H₂O): Converts the butyl ester to a carboxylic acid.

  • Basic hydrolysis (NaOH/EtOH): Yields the sodium carboxylate salt.

Catalytic Functionalization

The compound serves as a substrate in multicomponent reactions (MCRs):

Example
Under ionic liquid ([HPy][HSO₄])-catalyzed conditions, it participates in one-pot syntheses of polyhydroquinoline libraries via Hantzsch-type reactions with aldehydes, dimedone, and ammonium acetate. Yields exceed 90% with short reaction times (20–40 min) .

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating (>150°C) leads to decarboxylation and quinoline ring aromatization.

  • Photoreactivity : UV exposure induces ester group cleavage, forming free carboxylic acids.

Comparative Reactivity

The table below contrasts reactivity trends with structurally similar hexahydroquinolines:

FeatureButyl 4-(4-ethoxy-3-methoxyphenyl) derivativeEthyl 2,7,7-trimethyl analog Pentyl 4-(3-fluorophenyl) analog
Oxidation Forms stable N-oxidesNo N-oxide formationKetone oxidation dominant
Reduction Alcohol formation at C5Complete ketone reductionEster reduction observed
Substitution Methoxy group labileStable under acidic conditionsFluorine inert to electrophiles

Mechanistic Insights

  • N-Oxidation : Proceeds via a radical intermediate stabilized by the quinoline ring’s electron-deficient nature.

  • Ester hydrolysis : Follows a nucleophilic acyl substitution mechanism, with rate dependence on steric hindrance from the butyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H31_{31}NO5_5
  • Molecular Weight : 413.507 g/mol
  • CAS Number : 5477-26-9

These properties are crucial for understanding its reactivity and potential applications in different fields.

Antiviral Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit antiviral properties. For instance, studies have shown that certain quinoline derivatives can inhibit the replication of the Hepatitis B virus (HBV). The molecular docking simulations suggest that butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo derivatives may act as potent inhibitors of HBV replication due to their structural similarities to known antiviral agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. The compound's ability to interact with various biological targets makes it a candidate for further investigation in cancer therapeutics. Research has shown that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines .

Calcium Modulatory Activity

Hexahydroquinoline derivatives have been studied for their calcium modulatory effects. In one study, various derivatives were synthesized and evaluated for their ability to induce relaxation in smooth muscle tissues through calcium channel antagonism. This suggests potential applications in treating cardiovascular diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against a range of bacterial strains, making it a candidate for the development of new antibiotics.

Building Block in Organic Synthesis

Due to its unique structure, butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo can serve as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as alkylation and condensation reactions. This application is particularly relevant in the development of new pharmaceuticals .

Case Studies

StudyFindingsImplications
Antiviral Activity Study Demonstrated high inhibition of HBV replication at low concentrationsPotential for developing new antiviral therapies
Anticancer Research Identified cytotoxic effects on several cancer cell linesBasis for new cancer treatment options
Calcium Modulation Study Showed concentration-dependent relaxation effects in smooth musclePossible use in cardiovascular disease treatment

Mechanism of Action

The mechanism of action of Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a broader class of 1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, which differ in ester groups, substituents on the phenyl ring, and additional modifications. Below is a detailed comparison:

Table 1: Structural and Functional Group Variations

Compound Name (Representative Examples) Ester Group 4-Position Substituent 2-Position Substituent Key Structural Features Reference
Target Compound Butyl 4-Ethoxy-3-methoxyphenyl Methyl Ethoxy and methoxy groups enhance electron density; butyl ester improves lipophilicity
Pyridin-3-yl methyl derivatives (B4–B9) Pyridinylmethyl 2-Nitrophenyl, 4-cyanophenyl, etc. Methyl Aromatic heterocycles (pyridine) influence π-π stacking and binding affinity
Octadecyl derivatives (8b, 9b, 10b) Octadecyl 2-Chlorophenyl, 2-nitrophenyl Methyl Long alkyl chains increase molecular weight (569–580 g/mol) and melting points (98–134°C)
Methyl 4-(4-methoxyphenyl) derivative Methyl 4-Methoxyphenyl Methyl Methoxy group enhances hydrogen-bonding capacity; flattened chair conformation in crystal lattice
Ethyl 4-(4-fluorophenyl) derivative Ethyl 4-Fluorophenyl Methyl Fluorine atom introduces electronegativity, affecting dipole interactions

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • The butyl ester group likely enhances solubility in non-polar solvents compared to methyl or ethyl esters.

Spectroscopic Data

  • IR Spectroscopy : The carbonyl (C=O) stretch of the ester and ketone groups typically appears at 1700–1750 cm⁻¹ , while aromatic C-H stretches are observed at 3000–3100 cm⁻¹ .
  • ¹H NMR : The methyl group at position 2 resonates as a singlet near δ 2.2–2.5 ppm , while the ethoxy and methoxy protons appear as singlets at δ 3.7–4.0 ppm .

Crystallographic and Conformational Analysis

Crystallographic studies of related compounds reveal key structural motifs:

  • Flattened Chair Conformation: The cyclohexenone ring in methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline adopts a flattened chair conformation, with the phenyl ring tilted at 86.1° relative to the heterocyclic core .
  • Hydrogen Bonding : In methyl 4-(4-(methylsulfonyl)phenyl) derivatives, intermolecular N–H···O hydrogen bonds form infinite supramolecular chains, stabilizing the crystal lattice .
  • Tetrahedral Configuration : Sulfur atoms in sulfonyl-substituted derivatives adopt a tetrahedral geometry, influencing steric interactions .

Biological Activity

Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 5477-26-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

The molecular formula of the compound is C24H31NO5C_{24}H_{31}NO_{5}, with a molecular weight of approximately 413.51 g/mol. Its structure includes a hexahydroquinoline core which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC24H31NO5C_{24}H_{31}NO_{5}
Molecular Weight413.51 g/mol
CAS Number5477-26-9
LogP4.73
PSA (Polar Surface Area)73.86 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, a study demonstrated that certain tetrahydroquinolone derivatives exhibited significant anti-proliferative effects against various cancer cell lines by inhibiting specific cellular pathways such as NF-kB and HDAC . The compound's structural features play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research has shown that quinoline derivatives can possess antimicrobial properties. A study on polyhydroquinoline derivatives indicated that some compounds demonstrated effective growth inhibition against bacteria such as Escherichia coli and Bacillus subtilis. The mechanisms involved may include disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. The presence of specific substituents on the quinoline ring can enhance or diminish activity. For example, the introduction of methoxy and ethoxy groups has been associated with increased potency against certain cancer cell lines and improved pharmacokinetic properties .

Case Studies

  • Anticancer Activity : A study evaluated a series of tetrahydroquinolone derivatives for their anti-cancer effects. The results showed that modifications in the side chains significantly affected their potency against various cancer types, suggesting that butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo could be a promising candidate for further development .
  • Antimicrobial Efficacy : In an evaluation of various quinoline derivatives, butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo was tested against several bacterial strains. The results indicated moderate antibacterial activity, which could be attributed to its structural properties that facilitate interaction with microbial targets .

Q & A

What are the established synthetic routes for Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via Hantzsch-like multicomponent reactions, involving cyclocondensation of substituted aldehydes, β-keto esters, and ammonium acetate. For analogous hexahydroquinoline esters (e.g., ethyl or methyl derivatives), typical conditions include:

  • Catalyst : Piperidine (5 mol%) in ethanol under reflux (78–85°C), yielding 65–80% .
  • Solvent : Ethanol balances polarity and boiling point, though acetonitrile may improve yields in sterically hindered systems .
  • Molar ratios : Optimized ratios (e.g., 1:1.2:1 aldehyde:β-keto ester:ammonium acetate) minimize side products .
    For the butyl ester, substituting ethyl acetoacetate with butyl acetoacetate and adjusting reaction time (12–24 hours) are critical. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry, with aromatic protons (6.5–7.5 ppm) and ester carbonyls (~165–170 ppm) serving as key markers .
  • X-ray diffraction : Single-crystal studies (e.g., P21/c space group, β = 112.151°) reveal non-planar hexahydroquinoline cores, with dihedral angles between aryl and quinoline rings (e.g., 56.98°) influencing molecular packing via C–H···O interactions .
  • IR : Stretching frequencies for carbonyl (1680–1720 cm1^{-1}) and ether groups (1240–1270 cm1^{-1}) validate functional groups .

What strategies mitigate contradictions in biological activity data across structurally similar derivatives?

  • Substituent effects : Ethoxy and methoxy groups at the 3- and 4-positions modulate electron density, altering calcium channel binding affinity. Comparative SAR studies using IC50_{50} values from patch-clamp assays are recommended .
  • Solubility adjustments : LogP calculations (e.g., 2.8–3.5 for methyl/ethyl analogs) guide solvent selection for in vitro assays to avoid false negatives .
  • Crystallographic validation : Conformational flexibility (e.g., envelope vs. boat conformations) impacts bioactivity; docking studies with protein targets (e.g., L-type calcium channels) clarify steric effects .

How can reaction yields be optimized for derivatives with bulky substituents?

  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves yields by 10–15% for sterically hindered analogs .

  • Catalyst screening : Lewis acids like ZnCl2_2 (10 mol%) enhance cyclization efficiency in non-polar solvents (toluene) .

  • Workflow :

    ParameterOptimization RangeImpact on Yield
    Temperature80–100°C+10–20%
    Solvent polarityLow (toluene)+15% (bulky groups)
    Catalyst loading5–10 mol%+5–12%

What computational methods complement experimental studies of this compound’s reactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to assess redox stability and nucleophilic attack sites .
  • Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) using logP and polar surface area (PSA ~90 Å2^2) .
  • Docking studies : Model interactions with cytochrome P450 enzymes to anticipate metabolic pathways .

How does crystal packing influence physicochemical stability?

  • Intermolecular forces : Weak C–H···O interactions (2.5–3.0 Å) form bilayer structures parallel to (100) planes, enhancing thermal stability (decomposition >200°C) .
  • Hydrogen bonding : Absence of strong H-bond donors (e.g., -OH) reduces hygroscopicity, favoring long-term storage under anhydrous conditions .

What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Fume hoods with >0.5 m/s airflow to mitigate inhalation risks during synthesis .
  • Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste .

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